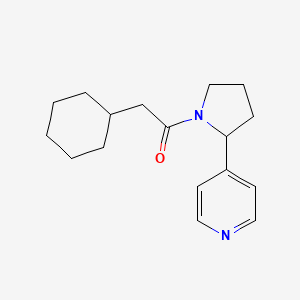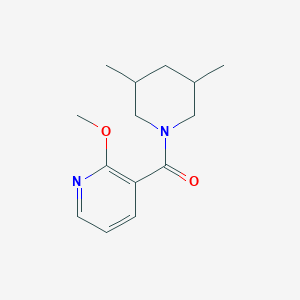
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DMMP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not well understood, but it is believed to interact with the GABAergic system in the brain. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to exhibit a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to have neuroprotective effects, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the GABAergic system and neurological disorders. However, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not without its limitations. It has been found to be toxic at high doses, and its exact mechanism of action is not well understood.
Orientations Futures
There are several potential future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone analogs with improved pharmacological properties. Another potential direction is the investigation of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its potential side effects.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of pharmacological activities and neuroprotective effects make it a valuable tool for studying the GABAergic system and neurological disorders. While further research is needed to fully understand the mechanism of action and potential side effects of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, it represents a promising avenue for the development of new drugs.
Méthodes De Synthèse
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-bromo-5-methylpyridine, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in high yields and purity.
Applications De Recherche Scientifique
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERAJQFPKEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
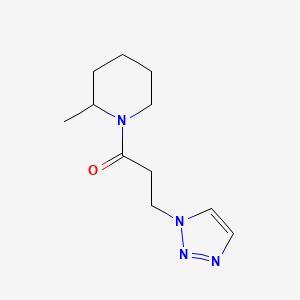




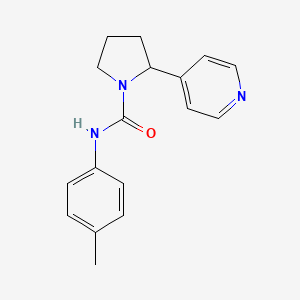

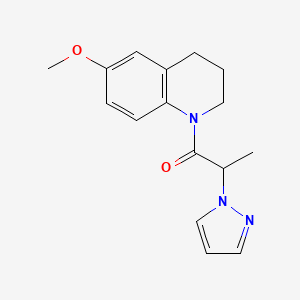

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)


